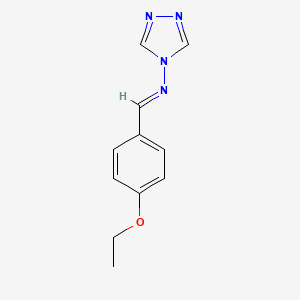

![molecular formula C18H20N4OS2 B5503349 3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole" often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds like thiazoles and piperazines. For instance, one approach involves the condensation of 2-aryl/benzyl-4-methylthiazole-5-carbaldehyde with aromatic amines and thioglycolic acid in a solvent like toluene to yield thiazolidin-4-one derivatives, which are then further modified to achieve the desired compound (Shelke et al., 2012).

Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Properties

- Synthesis of Benzimidazoles, Quinoxalines, and Benzo[diazepines]: Various methods have been developed for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines] derivatives, leveraging the condensation of o-phenylenediamines with electrophilic reagents. These compounds, including azolylthiazoles, exhibit a range of biological applications, underscoring the synthetic utility of benzothiazoles and related heterocycles (M. Ibrahim, 2011).

Biological and Therapeutic Applications

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives have been recognized for their broad spectrum of antimicrobial and anti-inflammatory activities. The structural simplicity and ease of synthesis provide opportunities for the development of chemical libraries that could lead to new chemical entities for therapeutic applications (A. Kamal et al., 2015).

Anticancer Potential

The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, highlighting the importance of the benzothiazole nucleus in drug discovery for oncology (A. Kamal et al., 2015).

Antifungal and Immunomodulating Activities

The in vitro and in vivo antifungal activity of 1,4-benzothiazine azole derivatives has been reviewed, showing correlations between chemical characteristics and antifungal activity. These compounds also exhibit immunomodulating activity, enhancing in vivo efficacy through direct antifungal effects and stimulation of the immune response (R. F. Schiaffella & A. Vecchiarelli, 2001).

Structural Activity Relationship

- Advancements in Benzothiazole Derivatives: Recent progress emphasizes the importance of structural modifications in benzothiazole scaffolds and their derivatives, demonstrating a variety of pharmacological activities and potential as chemotherapeutics. The review discusses the development of new antitumor agents, highlighting the promising biological profile and synthetic accessibility of benzothiazole-based compounds (K. Ahmed et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS2/c1-13-15(24-12-19-13)6-7-17(23)21-8-10-22(11-9-21)18-14-4-2-3-5-16(14)25-20-18/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRVYWDKLSYPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

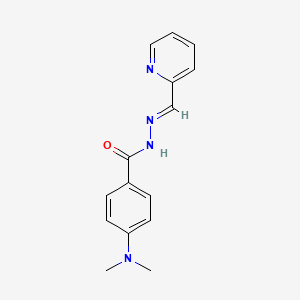

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

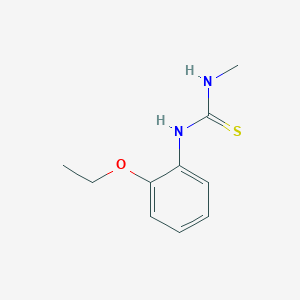

![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)